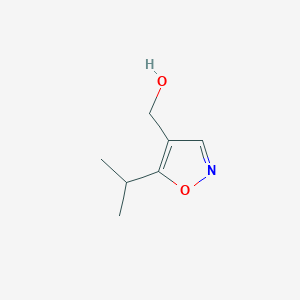

(5-Isopropylisoxazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Isopropylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C7H11NO2 It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol with a brominating agent to yield 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole . This intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(5-Isopropylisoxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(5-Isopropylisoxazol-4-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (5-Isopropylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can bind to nuclear receptors such as the farnesoid X receptor (FXR), acting as an agonist . This binding can modulate the expression of genes involved in various physiological processes, including metabolism and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-3-chlorophenol: This compound shares a similar structure but has different functional groups and properties.

(3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)benzamide: This compound is used as a beta-secretase inhibitor for treating Alzheimer’s disease.

Uniqueness

(5-Isopropylisoxazol-4-yl)methanol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to modulate nuclear receptors sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

(5-Isopropylisoxazol-4-yl)methanol, commonly referred to as GW 4064, is a compound that has garnered attention for its biological activities, particularly as a selective farnesoid X receptor (FXR) agonist. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 219.28 g/mol

- CAS Number : 278779-30-9

GW 4064 acts primarily as a non-steroidal agonist of the FXR, a nuclear receptor that plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Upon activation by GW 4064, FXR modulates the expression of genes involved in bile acid synthesis and transport, thereby influencing metabolic pathways associated with cholesterol and lipid metabolism .

1. Liver Protection

GW 4064 has been shown to protect liver tissues from inflammation and apoptosis induced by lipopolysaccharide (LPS). In mouse models, administration of GW 4064 resulted in reduced liver injury markers and improved survival rates in cases of LPS-induced liver damage .

2. Anti-inflammatory Effects

Research indicates that GW 4064 can inhibit mucosal injury in the ileum caused by LPS, suggesting its potential use as an anti-inflammatory agent in gastrointestinal diseases .

3. Modulation of Gene Expression

Studies have demonstrated that GW 4064 influences the expression levels of key genes such as CYP7A1 (involved in bile acid synthesis) and Osta (a bile acid transporter). The compound exhibits a dose-dependent upregulation of Osta while suppressing CYP7A1 expression in HepG2 cells, highlighting its role in maintaining bile acid homeostasis .

Table 1: Summary of Key Research Studies on GW 4064

Detailed Findings from Selected Studies

- Liver Injury Model :

- Gene Regulation :

- In Vitro Assays :

Propiedades

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-6(4-9)3-8-10-7/h3,5,9H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUHMTOAHQJZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.